molecular formula C6H6N4O2S B11901217 1h-Imidazo[4,5-b]pyridine-6-sulfonamide CAS No. 91160-05-3

1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Cat. No.: B11901217
CAS No.: 91160-05-3
M. Wt: 198.21 g/mol
InChI Key: AQLGXQZUFDWPKV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a sulfonamide groupThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often considered a bioisostere of purines, making it a valuable structure in the design of pharmaceuticals .

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium for cross-coupling reactions . Major products formed from these reactions include substituted imidazo[4,5-b]pyridines with diverse functional groups, enhancing their potential biological activity .

Properties

CAS No.

91160-05-3

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10)

InChI Key

AQLGXQZUFDWPKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)S(=O)(=O)N

Origin of Product

United States

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